molecular formula C17H21N3O3 B5791870 ethyl 5-(benzylcarbamoylamino)-2,4-dimethyl-1H-pyrrole-3-carboxylate

ethyl 5-(benzylcarbamoylamino)-2,4-dimethyl-1H-pyrrole-3-carboxylate

Cat. No.: B5791870
M. Wt: 315.37 g/mol
InChI Key: IUWZCLMKCISPFK-UHFFFAOYSA-N
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Description

Ethyl 5-(benzylcarbamoylamino)-2,4-dimethyl-1H-pyrrole-3-carboxylate is a synthetic organic compound that belongs to the pyrrole family Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom This particular compound is characterized by its unique structure, which includes an ethyl ester group, a benzylcarbamoylamino group, and two methyl groups attached to the pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-(benzylcarbamoylamino)-2,4-dimethyl-1H-pyrrole-3-carboxylate typically involves multiple steps. One common method starts with the preparation of the pyrrole ring, followed by the introduction of the benzylcarbamoylamino group and the ethyl ester group. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

    Pyrrole Ring Formation: The pyrrole ring can be synthesized through the cyclization of appropriate precursors, such as 1,4-diketones or α,β-unsaturated carbonyl compounds, in the presence of ammonia or primary amines.

    Introduction of Benzylcarbamoylamino Group: This step involves the reaction of the pyrrole derivative with benzyl isocyanate or benzyl carbamate under controlled conditions.

    Esterification: The final step is the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product’s quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(benzylcarbamoylamino)-2,4-dimethyl-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the pyrrole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrole-3-carboxylic acid derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

Ethyl 5-(benzylcarbamoylamino)-2,4-dimethyl-1H-pyrrole-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: It is used in the synthesis of advanced materials, such as conductive polymers and organic semiconductors.

    Biological Studies: The compound’s interactions with biological macromolecules, such as proteins and nucleic acids, are studied to understand its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of ethyl 5-(benzylcarbamoylamino)-2,4-dimethyl-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 5-(benzylcarbamoylamino)-2,4-dimethyl-1H-pyrrole-3-carboxylate can be compared with other pyrrole derivatives, such as:

    Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate: Lacks the benzylcarbamoylamino group, resulting in different chemical and biological properties.

    Benzyl 5-(benzylcarbamoylamino)-2,4-dimethyl-1H-pyrrole-3-carboxylate: Contains a benzyl ester group instead of an ethyl ester group, affecting its reactivity and solubility.

    Mthis compound: Has a methyl ester group, which may influence its pharmacokinetics and biological activity.

Properties

IUPAC Name

ethyl 5-(benzylcarbamoylamino)-2,4-dimethyl-1H-pyrrole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3/c1-4-23-16(21)14-11(2)15(19-12(14)3)20-17(22)18-10-13-8-6-5-7-9-13/h5-9,19H,4,10H2,1-3H3,(H2,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUWZCLMKCISPFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C1C)NC(=O)NCC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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